Erystagallin A

CAS No.:

Cat. No.: VC14576633

Molecular Formula: C26H30O5

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H30O5 |

|---|---|

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | (6aS,11aS)-9-methoxy-2,10-bis(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |

| Standard InChI | InChI=1S/C26H30O5/c1-15(2)6-8-17-12-19-23(13-21(17)27)30-14-26(28)20-10-11-22(29-5)18(9-7-16(3)4)24(20)31-25(19)26/h6-7,10-13,25,27-28H,8-9,14H2,1-5H3/t25-,26+/m0/s1 |

| Standard InChI Key | OOAXWUFECWLVEQ-IZZNHLLZSA-N |

| Isomeric SMILES | CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC(=C4CC=C(C)C)OC)O)C |

| Canonical SMILES | CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4CC=C(C)C)OC)O)C |

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

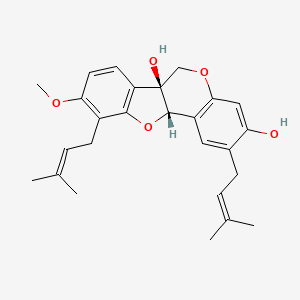

Erystagallin A (C₂₆H₃₀O₅; molecular weight: 422.5 g/mol) features a complex tetracyclic framework with two prenyl groups (3-methylbut-2-enyl) at positions C-2 and C-10, a methoxy group at C-9, and hydroxyl groups at C-3 and C-6a . Its stereochemistry is defined by the 6aS and 11aS configurations, which are critical for its biological interactions .

Table 1: Key Chemical Properties of Erystagallin A

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₀O₅ |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | (6aS,11aS)-9-methoxy-2,10-bis(3-methylbut-2-enyl)-6,11a-dihydro-benzofuro[3,2-c]chromene-3,6a-diol |

| CAS Registry Number | 10410005 |

| Solubility | Chloroform-soluble |

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in target proteins, while its hydroxyl and methoxy groups enable hydrogen bonding .

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

As a pterocarpan, erystagallin A originates from the isoflavonoid pathway, which begins with phenylpropanoid metabolism. Key enzymes, such as 2'-hydroxyisoflavone reductase, mediate the conversion of isoflavones to pterocarpans . In Erythrina species, prenylation and methoxylation steps occur post-cyclization, yielding the final structure .

Plant Sources

Erystagallin A has been identified in:

Its production is upregulated in response to microbial stress, suggesting a role in plant defense .

Pharmacological Activities

Antibacterial Effects

Erystagallin A exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and cariogenic bacteria (e.g., Streptococcus mutans), with minimum inhibitory concentrations (MICs) ranging from 2.04 to 8.3 µM . It disrupts bacterial ATPase DNA gyrase B, impairing DNA replication.

Antiviral Activity

Docking studies reveal neuraminidase inhibition (IC₅₀: 2.04 µM) through hydrogen bonding with Arg152 and Arg292 residues in influenza A virus H1N1 . This interaction mimics sialic acid, the natural substrate, making it a candidate for antiviral drug development .

Mechanisms of Action

Protein Binding Interactions

Molecular dynamics simulations highlight erystagallin A’s preference for neuraminidase’s secondary binding site, distinct from oseltamivir’s active site . This allosteric inhibition prevents viral particle release without inducing resistance mutations .

Enzymatic Inhibition

In bacteria, erystagallin A suppresses ATPase activity of DNA gyrase B (Ki: 0.8 µM), reducing supercoiling essential for replication. Its hydrophobic prenyl groups enhance membrane penetration, increasing intracellular accumulation.

Comparative Analysis with Analogues

Table 2: Bioactivity Comparison of Selected Pterocarpans

| Compound | Antibacterial (MIC, µM) | Anticancer (IC₅₀, µM) | Antiviral (IC₅₀, µM) |

|---|---|---|---|

| Erystagallin A | 2.04–8.3 | 12.5 | 2.04 |

| Erycristagallin | 5.1–10.2 | 25.0 | N/A |

| Erysubin F | 10.5–15.0 | 30.0 | N/A |

Erystagallin A’s dual prenylation confers broader-spectrum activity compared to monoprenylated analogues .

Research Applications and Future Directions

Drug Development

-

Antibacterial: Optimization of prenyl side chains to enhance gyrase inhibition.

-

Antiviral: Synthesis of derivatives targeting conserved neuraminidase regions .

-

Anticancer: Nanoformulations to improve bioavailability and tumor targeting .

Agricultural Uses

Erystagallin A’s phytotoxic properties could be harnessed for eco-friendly pesticides, leveraging its natural origin and biodegradability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume